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Compound of Interest

4-(Bromomethyl)-4'-fluoro-1,1"-
Compound Name:
biphenyl!

Cat. No.: B185652

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and
materials science, certain molecular scaffolds emerge as exceptionally valuable due to their
inherent structural and reactive properties. 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is one
such compound. Its architecture, featuring a fluorinated biphenyl core coupled with a reactive
benzylic bromide handle, positions it as a strategic building block for the synthesis of complex
molecular targets. The biphenyl moiety is a well-established pharmacophore found in
numerous approved drugs, prized for its rigid yet conformationally adaptable nature which
facilitates effective binding to biological targets. The introduction of a fluorine atom can
significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. The
bromomethyl group serves as a versatile electrophilic site, enabling covalent linkage to a wide
array of nucleophiles and forming the cornerstone of its synthetic utility. This guide provides a
comprehensive technical overview of its properties, reactivity, and applications for researchers,
scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in
experimental settings. Understanding these properties is crucial for appropriate handling,
storage, and application in synthesis.

Core Data Summary
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A compilation of the key physicochemical properties of 4-(Bromomethyl)-4'-fluoro-1,1'-
biphenyl is presented below for quick reference.

Property Value Source(s)
CAS Number 147497-57-2 [1][2]
Molecular Formula Ci3H10BrF [1]12]
Molecular Weight 265.12 g/mol [11[2]
IUPAC Name 4-(bromomethyl)-4'- 1]
fluorobiphenyl

Physical Form Solid [1]

Purity Typically 295% [1112]
Storage Temperature 2-8°C, under inert atmosphere [1]

Molecular Structure Visualization

The spatial arrangement of atoms dictates the molecule's reactivity and interactions. The
structure of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is depicted below.

Caption: Molecular structure of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl.

Spectroscopic Profile

Structural elucidation and confirmation rely on key spectroscopic techniques. While raw spectra
are proprietary, the expected data provides a reliable fingerprint for compound verification.[3]

e 1H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to
the different proton environments. Aromatic protons on the two biphenyl rings would appear
as multiplets in the ~7.2-7.8 ppm range. The most characteristic signal is the singlet for the
two benzylic protons of the -CHzBr group, anticipated around 4.5 ppm, shifted downfield due
to the adjacent bromine atom.

e 13C NMR (Carbon NMR): The carbon spectrum would display multiple signals for the
aromatic carbons, with the carbon attached to fluorine showing a characteristic coupling (C-F
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coupling). The benzylic carbon of the -CH2Br group would appear at approximately 32-35
ppm.

« Infrared (IR) Spectroscopy: Key vibrational frequencies would confirm the presence of
specific functional groups. Expected peaks include C-H stretching for the aromatic rings
(~3030-3100 cm~1), C=C aromatic ring stretching (~1400-1600 cm~1), a strong C-F
stretching band (~1150-1250 cm~?), and a C-Br stretching absorption (~500-600 cm~1).[3]

e Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion
peak (M*) and an (M+2)* peak of nearly equal intensity, which is the distinctive isotopic
signature of a monobrominated compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is dominated by the reactivity
of the benzylic bromide. This functional group is an excellent electrophile, readily participating

in nucleophilic substitution reactions (S_N2). This reactivity allows for the facile introduction of
the 4-fluoro-1,1'-biphenyl moiety into a wide range of molecules.

This compound is a crucial intermediate in the synthesis of non-steroidal anti-inflammatory
drugs and other bioactive compounds.[4] The biphenyl framework is a key structural feature in
various therapeutic agents, including inhibitors of the PD-1/PD-L1 interaction for cancer
therapy and Factor Xa inhibitors for anticoagulation.[5][6] The fluorinated biphenyl motif can be
strategically employed to enhance the pharmacological profile of a drug candidate.

The general workflow for utilizing this building block is illustrated below.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Spectroscopic_Data_of_4_Bromomethyl_phenyl_methanamine.pdf
https://www.benchchem.com/product/b185652?utm_src=pdf-body
https://www.echemi.com/products/pd180521116970-4-bromo-2-fluorobiphenyl.html
https://pubmed.ncbi.nlm.nih.gov/34056906/
https://pubmed.ncbi.nlm.nih.gov/11170646/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

4-(Bromomethyl)-4'-fluoro-

1,1'-biphenyl

S N2 Reaction

Nucleophile (Nu-H) \ Substituted Product
e.g., R-NHz, R-OH, R—Sl-y (4'-fluoro-1,1'-biphenyl-4-yl)methyl-Nu

-
-
-
-
-
-
-
-
-
-
-
-
-
-
-
-
-
-
-

Base ¥
e.g., K2COs, EtsN

Click to download full resolution via product page

Caption: General synthetic workflow using 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl.

Experimental Protocol: Synthesis of a Benzylamine
Derivative

This section provides a representative, field-proven protocol for the N-alkylation of a primary
amine using 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl. This is a foundational reaction for
building more complex molecules in drug discovery.

Obijective: To synthesize N-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)aniline.
Causality Behind Experimental Choices:

e Solvent (Acetonitrile): A polar aprotic solvent is chosen because it effectively dissolves the
reactants while not interfering with the nucleophilic attack, thus favoring the S_N2
mechanism.

o Base (Potassium Carbonate): A mild inorganic base is used to deprotonate the amine
nucleophile, increasing its nucleophilicity. It also neutralizes the HBr byproduct formed during
the reaction, driving the equilibrium towards the product. It is easily removed by filtration.

o Temperature (Room Temperature to 50°C): The reaction is typically initiated at room
temperature. Gentle heating may be applied to increase the reaction rate without promoting
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significant side reactions.

Materials and Reagents

e 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

e Aniline

e Potassium Carbonate (K2CO3), anhydrous

o Acetonitrile (CHsCN), anhydrous

o Ethyl acetate

» Saturated sodium bicarbonate solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask, magnetic stirrer, condenser, heating mantle

e Thin Layer Chromatography (TLC) plate

Step-by-Step Methodology

¢ Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-
(Bromomethyl)-4'-fluoro-1,1'-biphenyl (1.0 eq), anhydrous acetonitrile (20 mL), and aniline
(1.1 eq).

» Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the mixture. The base acts
as a proton scavenger.

e Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by
TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is
consumed (typically 4-6 hours). If the reaction is slow, gently heat the mixture to 50°C.

o Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off
the solid potassium carbonate. Rinse the solid with a small amount of acetonitrile.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl
acetate (50 mL). Wash the organic layer sequentially with saturated sodium bicarbonate
solution (2 x 20 mL) and brine (1 x 20 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: Purify the crude product by column chromatography on silica gel, eluting with a
gradient of hexane and ethyl acetate to obtain the pure N-((4'-fluoro-[1,1'-biphenyl]-4-
yl)methyl)aniline.

Characterization: Confirm the structure and purity of the final product using NMR, IR, and
Mass Spectrometry, comparing the obtained data with the expected spectroscopic profile.

Safety and Handling

Proper handling of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is essential due to its hazardous
nature. The compound is classified with the following hazard statements:

e H302: Harmful if swallowed.[1]
e H314: Causes severe skin burns and eye damage.[1]
Precautionary Measures:

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety
goggles, and a lab coat.[1][7]

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to
avoid inhalation of dust or vapors.[7][8]

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands
thoroughly after handling.[7][8]

First Aid:

o Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty
of water.[8]
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o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek immediate medical attention.[8]

o Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[3]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an
inert atmosphere.[1][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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